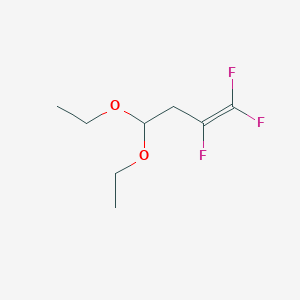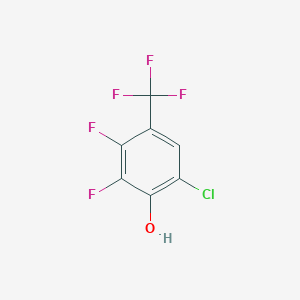
5-Chloro-3,4-difluoro-(trifluoromethylsulfonyl)benzene
説明
. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethylsulfonyl groups attached to a benzene ring, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for 5-Chloro-3,4-difluoro-(trifluoromethylsulfonyl)benzene may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions
5-Chloro-3,4-difluoro-(trifluoromethylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium Catalysts: Used in coupling reactions such as the Suzuki–Miyaura coupling.
Oxidizing Agents: Used for oxidation reactions.
Reducing Agents: Used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
科学的研究の応用
5-Chloro-3,4-difluoro-(trifluoromethylsulfonyl)benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and coupling reactions.
Medicine: Investigated for its biological activity and potential therapeutic uses.
Industry: Utilized in the production of materials with specific chemical properties.
作用機序
The mechanism of action of 5-Chloro-3,4-difluoro-(trifluoromethylsulfonyl)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a significant role in its biological activity, influencing its interactions with enzymes and receptors . The compound can affect cell function and signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)benzoyl chloride: Contains a trifluoromethyl group and a benzoyl chloride moiety.
Difluoromethylated Compounds: Compounds with difluoromethyl groups, such as those used in late-stage difluoromethylation processes.
Uniqueness
5-Chloro-3,4-difluoro-(trifluoromethylsulfonyl)benzene is unique due to the combination of chlorine, fluorine, and trifluoromethylsulfonyl groups on a single benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
IUPAC Name |
1-chloro-2,3-difluoro-5-(trifluoromethylsulfonyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5O2S/c8-4-1-3(2-5(9)6(4)10)16(14,15)7(11,12)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYPEZHVTHQHHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901181242 | |
| Record name | Benzene, 1-chloro-2,3-difluoro-5-[(trifluoromethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858250-43-7 | |
| Record name | Benzene, 1-chloro-2,3-difluoro-5-[(trifluoromethyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-2,3-difluoro-5-[(trifluoromethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90%](/img/structure/B6313278.png)


![1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one](/img/structure/B6313299.png)
![4-{[3,3,4,4,5,5-Hexafluoro-2-(4-methoxyphenoxy)cyclopent-1-en-1-yl]oxy}benzonitrile](/img/structure/B6313303.png)




![4-[3,5-Bis(trifluoromethyl)phenoxy]-1,3-benzenediamine, 93%](/img/structure/B6313333.png)



